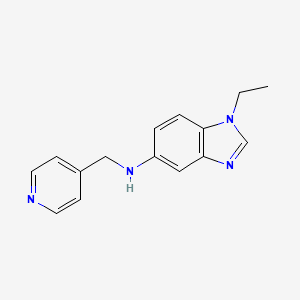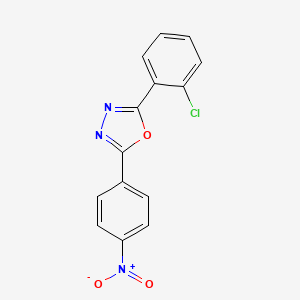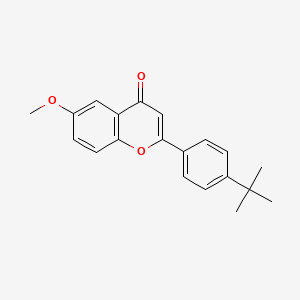
1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine, also known as EMBI, is a small molecule that has gained significant attention in the scientific community due to its potential use in various research applications. EMBI is a benzimidazole derivative that has shown promise in a range of biological assays, including anticancer and antiviral activity.
Wirkmechanismus
The mechanism of action of 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine is not fully understood. However, studies have suggested that 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine may act by inhibiting various enzymes and signaling pathways involved in cancer and viral replication. For example, 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has been found to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has also been found to inhibit the activity of the viral protease, which is essential for viral replication.
Biochemical and Physiological Effects
1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has been found to have various biochemical and physiological effects. Studies have shown that 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine can induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has also been found to inhibit viral replication and reduce viral load in infected cells. In addition, 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine is its potent activity against cancer and viruses. 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has been found to be effective at low concentrations, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine is its poor solubility in aqueous solutions, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine. One area of research is to further elucidate the mechanism of action of 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine. Understanding the molecular targets of 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine could lead to the development of more potent and selective analogs. Another area of research is to investigate the potential use of 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine in combination with other anticancer or antiviral agents. Combinatorial therapies could enhance the efficacy of 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine and reduce the likelihood of drug resistance. Finally, research could focus on developing new formulations of 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine that improve its solubility and bioavailability, making it more suitable for clinical use.
Conclusion
In conclusion, 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine is a promising small molecule that has shown potent anticancer and antiviral activity. Its mechanism of action is not fully understood, but it appears to inhibit various enzymes and signaling pathways involved in cancer and viral replication. 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has various biochemical and physiological effects, including inducing apoptosis, inhibiting cell proliferation, and reducing viral load. While 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has some limitations, it has several advantages that make it a promising candidate for further development as a therapeutic agent. Future research on 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine could lead to the development of more potent and selective analogs, combinatorial therapies, and improved formulations.
Synthesemethoden
1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine can be synthesized by reacting 4-chloromethylpyridine with 1-ethyl-1H-benzimidazole-5-carboxylic acid in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product can be purified by column chromatography to obtain pure 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine.
Wissenschaftliche Forschungsanwendungen
1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has been extensively studied for its potential use in various research applications. One of the most promising applications of 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine is in the field of oncology. Studies have shown that 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.
1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has also been studied for its antiviral activity. Studies have shown that 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has potent antiviral activity against a range of viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus (HIV). 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has been found to inhibit viral replication and reduce viral load in infected cells.
Eigenschaften
IUPAC Name |
1-ethyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-2-19-11-18-14-9-13(3-4-15(14)19)17-10-12-5-7-16-8-6-12/h3-9,11,17H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHREJFBWUMMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5751719.png)
![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5751727.png)
![N-(4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5751742.png)


![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide](/img/structure/B5751760.png)
![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5751772.png)

![N-[4-(aminosulfonyl)phenyl]-2-mercaptoacetamide](/img/structure/B5751786.png)

![N-[4-(cyanomethyl)phenyl]-3-(2-fluorophenyl)propanamide](/img/structure/B5751800.png)
![4-amino-N'-[(3,4-dichlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5751810.png)
amino]ethanol](/img/structure/B5751820.png)